molecular formula C25H21N3O6 B3896372 ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate

ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate

Cat. No. B3896372
M. Wt: 459.4 g/mol
InChI Key: PCQOPQSAOOPKRZ-CJLVFECKSA-N
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Description

The compound “ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate” is a complex organic molecule. It contains several functional groups, including an ethyl ester group, a benzoylamino group, a nitrophenyl group, and an acryloyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple aromatic rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could potentially be reduced. The ester group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, potential applications, and biological activity. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

ethyl 4-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c1-2-34-25(31)19-11-13-20(14-12-19)26-24(30)22(27-23(29)18-8-4-3-5-9-18)16-17-7-6-10-21(15-17)28(32)33/h3-16H,2H2,1H3,(H,26,30)(H,27,29)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQOPQSAOOPKRZ-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate
Reactant of Route 2
ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate
Reactant of Route 3
ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate
Reactant of Route 4
ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate
Reactant of Route 5
ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate
Reactant of Route 6
ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate

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